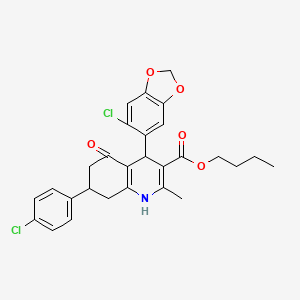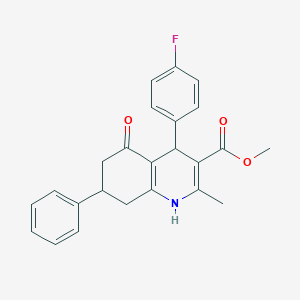![molecular formula C25H17NO4S B11685499 6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11685499.png)
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a phenoxyphenyl group, and a thiazolyl group attached to a chromen-2-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction using a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-4H-chromene-4-one: A derivative of oroxylin A with memory-improving effects.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxyphenyl group.
Uniqueness
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromen-2-one derivatives and contributes to its specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C25H17NO4S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
6-methoxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C25H17NO4S/c1-28-20-11-12-23-17(13-20)14-21(25(27)30-23)24-26-22(15-31-24)16-7-9-19(10-8-16)29-18-5-3-2-4-6-18/h2-15H,1H3 |
InChI-Schlüssel |
IXFDAURREMJDAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11685426.png)
![N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-sulfonamide](/img/structure/B11685427.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B11685429.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685440.png)

![2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11685449.png)

![N-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11685456.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11685459.png)
![7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B11685462.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685467.png)

![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685478.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685481.png)
